tert-Butyl ethyl carbonate

描述

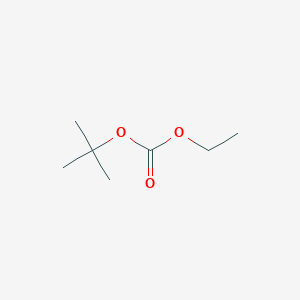

tert-Butyl ethyl carbonate is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a tert-butyl group and an ethyl group attached to a carbonate moiety. This compound is often used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl ethyl carbonate can be synthesized through the reaction of tert-butyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound along with hydrogen chloride as a byproduct.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting tert-butyl alcohol with ethyl carbonate in the presence of a catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions.

化学反应分析

Types of Reactions: tert-Butyl ethyl carbonate undergoes various types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form tert-butyl alcohol, ethanol, and carbon dioxide.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different carbonate ester.

Decomposition: Under certain conditions, this compound can decompose to produce tert-butyl alcohol and ethyl carbonate.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, catalysts such as titanium alkoxides.

Decomposition: Heat or catalytic conditions.

Major Products Formed:

Hydrolysis: tert-Butyl alcohol, ethanol, carbon dioxide.

Transesterification: Various carbonate esters.

Decomposition: tert-Butyl alcohol, ethyl carbonate.

科学研究应用

Organic Synthesis

Chemical Reactions and Functions

- Protecting Group : tert-Butyl ethyl carbonate is commonly used as a protecting group for carboxylic acids and alcohols in organic synthesis. It allows for selective reactions without interfering with other functional groups.

- Reagent in Reactions : It serves as a reagent in the synthesis of various organic compounds, facilitating reactions that require stable carbonates.

Case Study: Synthesis of Complex Molecules

A study demonstrated the use of this compound in the synthesis of complex natural products, showcasing its role in protecting functional groups during multi-step synthesis. The reaction conditions were optimized to achieve high yields while maintaining the integrity of sensitive functional groups.

Medicinal Chemistry

Drug Development

- Structure-Activity Relationship Studies : The incorporation of tert-butyl groups into drug candidates has been shown to influence their pharmacological properties. For instance, the modification of bioactive compounds with this compound can enhance lipophilicity, affecting absorption and distribution in biological systems .

- Stability Improvement : The presence of this compound can improve the metabolic stability of certain drug candidates, making them more effective over prolonged periods.

Case Study: Evaluation of Drug Analogues

Research involving drug analogues like bosentan and vercirnon highlighted how substituents such as this compound can modulate physicochemical properties, leading to better therapeutic profiles . Comparative studies revealed that while increasing lipophilicity is beneficial for membrane permeability, it may also lead to reduced metabolic stability.

Solvent Applications

Industrial Use

- Solvent Properties : this compound is utilized as a solvent in various chemical processes due to its favorable solvent properties, including low volatility and ability to dissolve a wide range of organic compounds.

- Environmental Benefits : Its use as a solvent can reduce reliance on more hazardous solvents, contributing to greener chemistry practices.

Data Table: Comparison of Applications

| Application Area | Functionality | Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for functional groups | Selectivity in reactions |

| Medicinal Chemistry | Modulation of drug properties | Enhanced lipophilicity and metabolic stability |

| Industrial Solvent | Dissolving agent for organic compounds | Reduced environmental impact |

作用机制

The mechanism of action of tert-butyl ethyl carbonate involves its ability to act as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the functional group from unwanted reactions. The carbonate moiety can be cleaved under acidic or basic conditions, releasing the protected functional group.

Molecular Targets and Pathways: this compound primarily targets hydroxyl and amino groups in organic molecules, forming stable carbonate esters. The cleavage of the carbonate moiety involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group.

相似化合物的比较

tert-Butyl ethyl carbonate can be compared with other similar compounds such as:

tert-Butyl methyl carbonate: Similar in structure but contains a methyl group instead of an ethyl group. It has similar reactivity but different physical properties.

Ethyl methyl carbonate: Contains both ethyl and methyl groups. It is less sterically hindered compared to this compound.

Di-tert-butyl carbonate: Contains two tert-butyl groups, making it more sterically hindered and less reactive in certain reactions.

Uniqueness: this compound is unique due to its balanced steric hindrance and reactivity, making it a versatile reagent in organic synthesis. Its ability to form stable carbonate esters and its ease of removal under mild conditions make it a valuable compound in various applications.

生物活性

Tert-butyl ethyl carbonate (TBEC) is an organic compound with the chemical formula . It is classified as a carbonate ester and is used in various applications, including organic synthesis and as a potential pharmaceutical intermediate. This article focuses on the biological activity of TBEC, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBEC features a tert-butyl group attached to an ethyl carbonate moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 158.18 g/mol |

| Boiling Point | 170 °C |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that TBEC may exhibit various biological activities, particularly due to its structural components. The presence of the tert-butyl group can influence its lipophilicity, potentially enhancing membrane permeability, which is crucial for biological interactions.

Anticancer Activity

A study evaluated the anticancer potential of TBEC derivatives, specifically focusing on its ability to inhibit breast cancer cell lines such as MCF-7 and MDA-MB-231. The findings revealed that while TBEC derivatives suppressed cell growth, they were less potent than established anticancer agents like tamoxifen. The study highlighted the need for further optimization of TBEC derivatives to enhance their efficacy against cancer cells .

The mechanisms through which TBEC exerts its biological effects are not fully elucidated. However, it is hypothesized that its activity may involve:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes critical for cell proliferation.

- Membrane Interaction : The lipophilic nature of TBEC allows it to interact with cellular membranes, potentially disrupting cellular processes.

Case Studies

- Anticancer Evaluation : In a pharmacological study involving TBEC derivatives, various compounds were synthesized and tested against breast cancer cell lines. Results indicated that while some derivatives exhibited significant growth suppression, they did not surpass the efficacy of known chemotherapeutics .

- Comparative Analysis with Related Compounds : A comparative study involving imidazole-containing carbonates demonstrated that these compounds could serve as effective enzyme inhibitors and antimicrobial agents. This suggests a potential pathway for TBEC derivatives to be explored in medicinal chemistry .

常见问题

Basic Research Questions

Q. What are the critical factors influencing the synthesis efficiency of tert-Butyl ethyl carbonate in laboratory settings?

- Methodological Answer : Synthesis efficiency depends on reaction temperature, catalyst selection, and steric/electronic effects of substituents. For example, steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating higher temperatures (80–110°C) or polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance reactivity . Purification via silica chromatography (e.g., dichloromethane/ethyl acetate gradients) is recommended to isolate high-purity products (>95%) .

Q. Which analytical techniques are most reliable for characterizing tert-Butyl ethyl carbonate and validating its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for distinguishing carbonyl and alkyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹). Gas chromatography (GC) with flame ionization detection ensures purity assessment, especially when trace solvents or byproducts are present .

Q. What safety protocols should be prioritized when handling tert-Butyl ethyl carbonate in the laboratory?

- Methodological Answer : Use fume hoods with face velocities ≥100 ft/min to minimize vapor exposure. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Emergency eyewash stations and showers must be accessible. Dispose of waste via approved organic waste streams, avoiding aqueous mixtures to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of tert-Butyl ethyl carbonate across studies?

- Methodological Answer : Cross-validate data using standardized conditions (e.g., 25°C, inert atmosphere). For stability discrepancies, conduct accelerated degradation studies under varying pH and humidity levels. Compare results with structurally analogous compounds (e.g., tert-butyl acetate) to identify trends in hydrolytic susceptibility .

Q. What computational strategies are effective in predicting the reactivity of tert-Butyl ethyl carbonate in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for nucleophilic acyl substitutions. Molecular docking studies (e.g., AutoDock Vina) assess interactions with enzymatic or catalytic surfaces, guiding the design of bioorthogonal reactions .

Q. How do solvent polarity and temperature impact the stereochemical outcomes of tert-Butyl ethyl carbonate in asymmetric syntheses?

- Methodological Answer : Polar solvents (e.g., acetonitrile) stabilize charged intermediates, favoring specific stereoisomers. Low temperatures (e.g., –20°C) reduce kinetic competition between pathways, as shown in analogous carbamate syntheses. Monitor enantiomeric excess via chiral HPLC with cellulose-based columns .

Q. What strategies mitigate challenges in scaling up tert-Butyl ethyl carbonate synthesis while maintaining yield and purity?

- Methodological Answer : Optimize batch processes using Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing rates). Continuous-flow reactors improve heat/mass transfer, reducing side reactions. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How can researchers leverage fragment-based drug discovery (FBDD) to explore tert-Butyl ethyl carbonate derivatives as bioactive scaffolds?

- Methodological Answer : Synthesize derivatives with variable substituents (e.g., halogenation at the ethyl group) and screen against target proteins (e.g., kinases) using Surface Plasmon Resonance (SPR). Combine X-ray crystallography with molecular dynamics simulations to map binding affinities and conformational flexibility .

Q. Tables for Key Data

| Property | Value/Range | Reference |

|---|---|---|

| Boiling Point (predicted) | 180–190°C | |

| Hydrolysis Half-Life (pH 7) | ~48 hours at 25°C | |

| LogP (Octanol-Water) | 2.1–2.5 | |

| Optimal Reaction pH | 8.0–9.5 (for amine coupling) |

属性

IUPAC Name |

tert-butyl ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5-9-6(8)10-7(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKWHBYBSGMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347424 | |

| Record name | tert-Butyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27945-07-9 | |

| Record name | tert-Butyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。